![molecular formula C19H19FN4O B4022938 N~2~-(2-fluorophenyl)-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine](/img/structure/B4022938.png)
N~2~-(2-fluorophenyl)-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine
Description
Synthesis Analysis
The synthesis of fluorine-substituted quinazoline derivatives involves Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones. This process yields compounds with improved solubility in water or PBS buffer systems at room temperature, highlighting the impact of fluorine substitution on the solubility and potential bioactivity of these molecules (Sun et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by single-crystal X-ray diffraction, revealing that the molecules crystallize in the achiral space group P21/c. The presence of a chloride ion plays a crucial role in the formation of a 3D network via hydrogen bonds and π-π interactions, demonstrating the complex intermolecular interactions that contribute to the compound's stability and solubility (Sun et al., 2019).
Chemical Reactions and Properties
These fluorine-substituted quinazoline derivatives exhibit potential as anti-inflammatory agents, demonstrating more potent inhibitory effects on LPS-induced NO secretion than the starting ketones. This indicates the significant biological activity of these compounds, possibly related to their chemical structure and the presence of fluorine atoms (Sun et al., 2019).
Physical Properties Analysis
The improved solubility of these compounds in water or PBS buffer systems at room temperature is a notable physical property. This enhancement in solubility can be attributed to the fluorine substitution, which may affect the compound's interaction with solvents and its overall bioavailability (Sun et al., 2019).
Chemical Properties Analysis
The anti-inflammatory activity of these compounds highlights their chemical properties, especially their interaction with biological targets. The presence of fluorine atoms not only influences their physical solubility but also enhances their biological activity, making them potential candidates for further pharmacological studies (Sun et al., 2019).
properties
IUPAC Name |
2-N-(2-fluorophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-15-8-2-4-10-17(15)23-19-22-16-9-3-1-7-14(16)18(24-19)21-12-13-6-5-11-25-13/h1-4,7-10,13H,5-6,11-12H2,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOVASAFQLMKPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(2-fluorophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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